Ethyl 2-(5-aminopyridin-2-yl)acetate
Description
Contextualization of Pyridine (B92270) Derivatives in Contemporary Chemical Synthesis
Pyridine and its derivatives are a cornerstone of modern organic chemistry, finding widespread use across various industries, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Their significance stems from the unique electronic properties conferred by the nitrogen atom within the aromatic ring, which is isoelectronic with benzene. numberanalytics.com This nitrogen atom imparts a dipole moment and influences the reactivity of the ring, making it susceptible to both electrophilic and nucleophilic substitution reactions. numberanalytics.comnih.gov
The versatility of pyridine derivatives allows for extensive functionalization, enabling the introduction of a wide array of chemical groups. numberanalytics.com This adaptability has led to their incorporation into numerous biologically active compounds. numberanalytics.comnih.gov Modern synthetic methods, including multicomponent reactions and catalytic approaches, have further expanded the accessibility and diversity of pyridine-based structures, often adhering to the principles of green chemistry by minimizing waste and energy consumption. numberanalytics.comresearchgate.net
Overview of Aminopyridine Substructures in Precursor Chemistry
Aminopyridines, a subclass of pyridine derivatives, are of particular interest as precursors in chemical synthesis due to their dual nucleophilic nature. sioc-journal.cn The amino group provides a reactive site for a variety of chemical transformations, making these compounds valuable building blocks for the construction of more complex heterocyclic systems. sioc-journal.cn Aromatic α-aminoazaheterocycles, including aminopyridines, are a focus of significant research due to their presence in numerous drugs and alkaloids. researchgate.net
The reactivity of aminopyridines allows them to participate in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active molecules. sioc-journal.cn For instance, substituted aminopyridines have been investigated as potent inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways. nih.gov The development of efficient methods for the synthesis of structurally diverse aminopyridine derivatives remains a vital area of synthetic organic chemistry. researchgate.net
Significance of Ethyl 2-(5-aminopyridin-2-yl)acetate as a Research Scaffold
This compound has garnered attention as a crucial research scaffold due to its unique combination of a pyridine ring, an amino group, and an ethyl acetate (B1210297) moiety. This trifunctional arrangement provides multiple points for chemical modification, making it an ideal starting material for the synthesis of a wide range of derivatives. The compound can act as a reactant in the preparation of various molecules, including phenethanolamine derivatives that function as β3-adrenoceptor agonists. chemicalbook.com
The structural features of this compound allow for its use in the construction of complex heterocyclic frameworks. For example, it can be a precursor for the synthesis of tetrazole derivatives, which are known to exhibit a variety of biological activities. researchgate.net The presence of both a nucleophilic amino group and an ester group that can be hydrolyzed or otherwise modified offers synthetic chemists a high degree of control over the final molecular structure.
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 174890-58-5 |
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.21 g/mol |
| IUPAC Name | ethyl (5-amino-2-pyridinyl)acetate |
| Physical Form | Solid, Semi-Solid, or Liquid |
| Purity | Typically ≥95% |
| Storage Temperature | Refrigerator |
This data is compiled from multiple sources. sigmaaldrich.comchemscene.com
The strategic importance of this compound is underscored by its role in the development of novel compounds with potential therapeutic applications. Its utility as a versatile building block ensures its continued relevance in the field of medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-aminopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDDIRASPIURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619256 | |
| Record name | Ethyl (5-aminopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174890-58-5 | |
| Record name | Ethyl 5-amino-2-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174890-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (5-aminopyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(5-aminopyridin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization
Laboratory-Scale Synthetic Routes for Ethyl 2-(5-aminopyridin-2-yl)acetate
Initial laboratory-scale syntheses have focused on establishing reliable and reproducible routes to obtain the target compound. These small-scale preparations are crucial for initial research, process development, and the synthesis of analogues for structure-activity relationship studies.
A primary and direct method for the synthesis of this compound involves the N-alkylation of 5-aminopyridine with ethyl bromoacetate. researchgate.net This reaction, however, is not straightforward as the amino group of 5-aminopyridine can potentially react at the nitrogen of the pyridine (B92270) ring or the exocyclic amino group. The reaction conditions must be carefully controlled to favor the desired C-alkylation at the 2-position of the pyridine ring, which is activated by the amino group at the 5-position.
A plausible, though less common, approach could involve the reaction of a protected 5-aminopyridine derivative to direct the alkylation to the desired position, followed by a deprotection step. Another potential route starts with 2-amino-5-nitropyridine, which can be acetylated, followed by reduction of the nitro group to an amino group. google.com
To improve the efficiency and selectivity of the synthesis, various catalytic systems and reaction conditions have been explored. While specific catalytic data for the direct synthesis of this compound is not extensively documented in the public domain, related syntheses involving pyridine derivatives often employ transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for functionalizing pyridine rings. researchgate.net
The reaction conditions, such as temperature and reaction time, are critical parameters that are optimized to maximize the yield and minimize the formation of byproducts. For instance, in related preparations of substituted pyridines, heating is often required, and reaction times can range from a few hours to overnight. nih.govorgsyn.org
The choice of solvent plays a pivotal role in the outcome of the synthesis, influencing reaction rates, solubility of reactants, and the ease of product isolation. A range of solvents are typically screened to identify the optimal medium for the reaction. Common solvents used in similar synthetic transformations include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN), as well as alcohols like ethanol. researchgate.netresearchgate.netresearchgate.net The selection of the solvent system is often a result of empirical optimization to achieve the best balance between yield and purity of the final product.
| Parameter | Condition | Effect on Yield and Purity |
| Catalyst | Palladium-based catalysts | Can improve cross-coupling efficiency but may require careful ligand selection to avoid side reactions. |
| Base | Inorganic bases (e.g., K2CO3, NaHCO3) | Neutralizes acidic byproducts and can influence reaction rate and selectivity. researchgate.net |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Generally good for dissolving reactants and facilitating the reaction. researchgate.net |
| Temperature | Elevated temperatures | Often necessary to drive the reaction to completion, but can also lead to byproduct formation. nih.govorgsyn.org |
| Reactant Ratio | Equimolar or slight excess of one reactant | Optimized to ensure complete conversion of the limiting reagent and minimize unreacted starting materials. |
Industrial Production Methodologies and Scalability Studies
The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. The development of a robust and scalable process is paramount for the commercial viability of this compound.
Developing a large-scale synthesis process involves a thorough investigation of all reaction parameters to ensure consistent product quality and high yields on a manufacturing scale. This includes optimizing reagent addition rates, temperature control, and methods for product isolation and purification. An efficient large-scale synthesis for related alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates has been reported, highlighting the importance of judiciously functionalizing the starting materials based on halogen reactivity in SNAr and palladium-catalyzed reactions. researchgate.net This strategic approach provides a high-yielding route suitable for large-scale production.
| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |
| Reagents | High-purity, often more expensive reagents are used. | Cost-effective, readily available raw materials are prioritized. |
| Equipment | Standard laboratory glassware. | Large-scale reactors, often made of specialized materials. |
| Process Control | Manual monitoring and control. | Automated process control for temperature, pressure, and addition rates. |
| Safety | Small-scale hazards are manageable. | Rigorous safety protocols and engineering controls are essential. |
| Work-up & Purification | Chromatography is common. | Crystallization, extraction, and filtration are preferred for large quantities. |
Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals. The use of continuous flow reactors offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for higher yields and purity. For the synthesis of highly functionalized imidazo[1,2-a] heterocycles, a related class of compounds, fully automated continuous flow synthesis has been successfully implemented. nih.gov This approach allows for precise control over reaction parameters, leading to efficient and scalable production. While specific details on the use of flow reactors for this compound are not widely published, the principles and benefits are transferable and represent a promising avenue for its industrial-scale manufacturing.
Chemodivergent Synthetic Strategies Utilizing this compound Precursors
The core of this chemodivergent strategy lies in the reaction of a 2-aminopyridine (B139424) substrate with α-bromoketones under carefully controlled catalytic and solvent conditions. The presence of an ester functional group at the 5-position of the pyridine ring, as in this compound, is generally well-tolerated in these transformations, allowing for the synthesis of functionally diverse molecules. rsc.orgrsc.org
Divergent Pathways to N-(pyridin-2-yl)amides
The synthesis of N-(pyridin-2-yl)amides from 2-aminopyridine precursors and α-bromoketones can be achieved through a metal-free oxidative C-C bond cleavage. rsc.orgrsc.org This transformation is typically promoted by a combination of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in a non-polar solvent like toluene. rsc.orgrsc.org
The reaction proceeds under mild conditions and demonstrates high selectivity for the amide product. rsc.org The role of iodine is crucial, as other catalysts have shown significantly less activity. rsc.org The proposed mechanism involves a radical process, where the α-bromoketone and the 2-aminopyridine form an intermediate that undergoes oxidative cleavage and subsequent amidation. rsc.org Research has shown that 2-aminopyridines bearing substituents at the C-3, C-4, and C-5 positions react smoothly to afford the corresponding N-(pyridin-2-yl)amides in moderate to good yields. rsc.org
Table 1: Synthesis of N-(pyridin-2-yl)amides from Substituted 2-Aminopyridines and α-Bromoketones
| 2-Aminopyridine Derivative | α-Bromoketone | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromo-1-phenylethan-1-one | N-phenyl-N-(pyridin-2-yl)acetamide | 85 | rsc.org |
| 5-Bromo-2-aminopyridine | 2-Bromo-1-phenylethan-1-one | N-(5-bromopyridin-2-yl)-2-phenylacetamide | 78 | rsc.org |
| 5-Methyl-2-aminopyridine | 2-Bromo-1-phenylethan-1-one | N-(5-methylpyridin-2-yl)-2-phenylacetamide | 82 | rsc.org |
| 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide | 88 | rsc.org |
| 2-Aminopyridine | Bromoacetone | N-(pyridin-2-yl)propanamide | 75 | rsc.org |
This table presents representative yields for the synthesis of N-(pyridin-2-yl)amides from various substituted 2-aminopyridines, illustrating the general applicability of the method.
Formation of Imidazo[1,2-a]pyridines and Related Heterocycles
By modifying the reaction conditions, the same starting materials, a 2-aminopyridine derivative and an α-bromoketone, can be directed towards the synthesis of imidazo[1,2-a]pyridines. rsc.orgrsc.org This is typically achieved by using only tert-butyl hydroperoxide (TBHP) as a promoter in a solvent such as ethyl acetate (B1210297). rsc.orgrsc.org This process occurs via a one-pot tandem cyclization and bromination, notably without the need for a base. rsc.org
The versatility of this method allows for the synthesis of a wide array of imidazo[1,2-a]pyridine (B132010) derivatives with good functional group tolerance. rsc.org The reaction is believed to proceed through the initial formation of an intermediate, which then undergoes intramolecular cyclization promoted by TBHP, leading to the fused heterocyclic system. rsc.org The resulting 3-bromoimidazo[1,2-a]pyridines are themselves versatile intermediates for further chemical transformations. rsc.org
Beyond this specific chemodivergent system, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established area of research with numerous methodologies. These include condensations with aldehydes and other carbonyl compounds, as well as multi-component reactions. cityu.edu.hkacs.org For instance, molecular iodine has been used as a catalyst in the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation to produce substituted imidazo[1,2-a]pyridines. organic-chemistry.org
Table 2: Synthesis of Imidazo[1,2-a]pyridines from Substituted 2-Aminopyridines
| 2-Aminopyridine Derivative | Reagent(s) | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromo-1-phenylethan-1-one, TBHP | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 93 | rsc.org |
| 5-Methyl-2-aminopyridine | 2-Bromo-1-phenylethan-1-one, TBHP | 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine | 85 | rsc.org |
| 2-Aminopyridine | 1-Phenylethan-1-one, Dimedone, I₂ | 3-Hydroxy-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-en-1-one | 91 | organic-chemistry.org |
| 2-Aminopyridine | Propargyl alcohol, NaIO₄, TBHP | 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 75 | nih.gov |
| 2-aminopyridine | cinnamaldehydes, CuBr | 3-formyl-2-phenyl-imidazo[1,2-a]pyridines | - | organic-chemistry.org |
This table showcases various methods and representative yields for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines, highlighting the diversity of available synthetic routes.
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions of the Pyyridine Core
The reactivity of the pyridine (B92270) core in ethyl 2-(5-aminopyridin-2-yl)acetate is characterized by a duality. The electron-donating amino group at the 5-position increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. Conversely, the inherent electron-deficient nature of the pyridine ring allows for nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen.
Reactions Involving the Amino Group
The primary amino group is a key site for derivatization, readily undergoing reactions with a variety of electrophiles.
Acylation: The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in the synthesis of various biologically active compounds.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is often employed to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor, influencing the pharmacological properties of the resulting molecule.
Alkylation: The amino group can be alkylated, although direct alkylation may sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for the synthesis of N-alkylated derivatives.
Diazotization: Treatment of the amino group with nitrous acid can lead to the formation of a diazonium salt. While potentially unstable, this intermediate can be used in Sandmeyer-type reactions to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, onto the pyridine ring.
Reactions Involving the Ester Moiety
The ethyl ester functionality of the molecule is susceptible to nucleophilic attack at the carbonyl carbon.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-aminopyridin-2-yl)acetic acid, under either acidic or basic conditions. This carboxylic acid serves as a crucial intermediate for further modifications.
Amidation: The ester can be converted directly to an amide by reaction with an amine. This reaction, often requiring elevated temperatures or catalytic activation, is a common strategy for building more complex molecular scaffolds.
Transesterification: In the presence of another alcohol and a suitable catalyst, the ethyl ester can be converted to a different ester. This allows for the modification of the ester group to fine-tune properties such as solubility and metabolic stability.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-aminopyridin-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride.
Oxidation Pathways and Products
Formation of Pyridine N-Oxide Derivatives
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding pyridine N-oxide. acs.orgarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide has significant electronic and steric consequences. It increases the electron density at the 2- and 4-positions of the pyridine ring, making them more susceptible to electrophilic substitution. The N-oxide functionality can also influence the biological activity and pharmacokinetic properties of the molecule. acs.orgnih.gov Furthermore, pyridine N-oxides are valuable synthetic intermediates, as they can be deoxygenated or undergo rearrangement reactions. arkat-usa.orgnih.gov
Reduction Transformations and Functional Group Interconversions
The reduction of this compound can be directed towards the ester functionality or the pyridine ring, depending on the choice of reducing agent and reaction conditions.
Reduction of the Ester: As mentioned previously, strong reducing agents like lithium aluminum hydride will reduce the ester to the corresponding alcohol, 2-(5-aminopyridin-2-yl)ethanol.
Reduction of the Pyridine Ring: Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon catalyst, can reduce the pyridine ring to a piperidine (B6355638) ring. The conditions can often be tuned to achieve partial or full saturation of the ring.
These reduction transformations, coupled with the reactions of the amino and ester groups, provide a rich platform for generating a wide array of functional group interconversions, leading to diverse molecular architectures.
Condensation Reactions for Novel Scaffolds
The bifunctional nature of this compound makes it an excellent substrate for condensation reactions to construct novel heterocyclic scaffolds. The amino group can react with one part of a bifunctional reagent, while the activated methylene (B1212753) group of the acetate (B1210297) moiety can react with another, leading to ring formation.
For example, condensation with β-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of fused pyridone or pyrimidone systems. These reactions are often catalyzed by an acid or a base and proceed through an initial Michael addition or condensation followed by an intramolecular cyclization and dehydration. Such strategies are invaluable in the synthesis of complex, polycyclic molecules with potential applications in drug discovery and materials science.
Synthesis of Hydrazone Derivatives
The amino group of this compound can be readily converted into a hydrazone moiety. This transformation is typically achieved through a multi-step sequence starting with diazotization of the amine, followed by reduction to a hydrazine (B178648) derivative, which can then be condensed with various carbonyl compounds.
A general approach involves the reaction of a hydrazide with an aldehyde or ketone. For instance, new hydrazone derivatives have been synthesized through the nucleophilic addition-elimination reaction of acetohydrazide with aromatic aldehydes or ketones. nih.gov Another method describes the reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative. nih.gov This initial product can then undergo further heterocyclization reactions. nih.gov
These reactions highlight the utility of the amino group in forming new carbon-nitrogen bonds, leading to the creation of extended conjugated systems with potential applications in various fields of chemical research.
Formation of Imidazo[1,2-a]pyridin-2-yl)acetates
The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold is a prominent application of this compound and its derivatives. This fused heterocyclic system is of significant interest due to its presence in numerous biologically active molecules. mdpi.comrsc.org Several synthetic strategies have been developed to construct this ring system.
One of the most common methods is the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone, known as the Tschitschibabin reaction. However, more recent and metal-free approaches have been developed. nih.gov These can involve the condensation of 2-aminopyridines with various substrates like aldehydes, which can be facilitated by different catalysts. nih.govorganic-chemistry.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a greener alternative for synthesizing these compounds. mdpi.com
Copper-catalyzed reactions have also proven effective for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and compounds like acetophenones or nitroolefins. organic-chemistry.orgresearchgate.net These methods often involve oxidative coupling or annulation reactions. researchgate.net The general reaction schemes often involve the initial formation of an intermediate by the reaction of the 2-aminopyridine with a carbonyl compound, followed by cyclization to form the fused ring system.
| Reagents | Catalyst/Conditions | Product | Reference |
| 2-Aminopyridines, Acetophenones | CuI, aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, Nitroolefins | Copper catalyst, air | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | NH4Cl, Microwave | Imidazo[1,2-a]pyridine-1,2,3-triazoles | mdpi.com |
| 2-Aminopyridines, Aldehydes, Isonitriles | Metal catalysis | 2,3-disubstituted Imidazo[1,2-a]pyridines | nih.gov |
Preparation of Indolizine (B1195054) Derivatives
Indolizine, another important heterocyclic scaffold, can be synthesized from pyridine derivatives. A key method involves the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkynes or alkenes. ijettjournal.org
More specifically, derivatives of 2-(pyridin-2-yl)acetate are valuable precursors for indolizine synthesis. A copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides a direct route to substituted indolizines. nih.gov This method is noted for its broad substrate scope and tolerance of various functional groups. nih.gov Another novel approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds through the cleavage of C-F bonds. rsc.org Indolizines can also be prepared from ethyl 2-pyridylacetate (B8455688) through various cyclization strategies. rsc.org
| Starting Materials | Key Reagents/Catalyst | Product | Reference |
| 2-(Pyridin-2-yl)acetate derivatives | α,β-Unsaturated carboxylic acids, Copper | Substituted indolizines | nih.gov |
| 2-(Pyridin-2-yl)acetate | gem-Difluoroalkenes, Copper | Bisubstituted indolizines | rsc.org |
| Pyridinium ylides | Electron-deficient alkynes/alkenes | Indolizine derivatives | ijettjournal.org |
| 2-(Pyridine-2yl)acetyl motifs | (Trimethylsilyl)diazomethane | 2-derivatives of indolizine | ijettjournal.org |
Construction of Pyrimidine (B1678525) and Triazole Derivatives
The versatile nature of the this compound scaffold allows for its use in the synthesis of other important heterocycles such as pyrimidines and triazoles. The synthesis of these derivatives often involves the transformation of the ester and amino groups into functionalities that can undergo cyclization.
For instance, 2-(pyridin-2-yl)acetohydrazide, derived from the corresponding ethyl acetate, can serve as a key intermediate. mdpi.com This hydrazide can react with aryl isothiocyanates to form thiosemicarbazide (B42300) derivatives. These thiosemicarbazides are then used as precursors to synthesize 1,2,4-triazole (B32235) derivatives. mdpi.com The cyclization to the triazole ring is a common transformation for thiosemicarbazides.
The synthesis of pyrimidine derivatives can also be envisioned from appropriately functionalized precursors derived from this compound, although specific examples directly starting from this compound are less commonly detailed in the provided context.
Synthesis of Tetrazine Systems
The construction of tetrazine rings, which are highly nitrogen-rich heterocycles, can be achieved using precursors derived from pyridine structures. The classical Pinner synthesis is a common method for preparing 1,2,4,5-tetrazines, which involves the reaction of nitriles with hydrazine followed by an oxidation step. researchgate.net
More specifically, the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines can be accomplished by reacting a nitrile, such as 2-cyanopyridine, with anhydrous hydrazine. nih.gov The resulting dihydrotetrazine intermediate is then oxidized to the final tetrazine product. Various oxidizing agents can be employed for this step. researchgate.netmdpi.com For example, the oxidation of 3-(5-aminopyridin-2-yl)-6-(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine has been studied with different organic oxidants. researchgate.net Another synthetic route involves the dimerization of ethyl diazoacetate, which forms a dihydrotetrazine dicarboxylic acid derivative that can be further modified and oxidized. mdpi.comresearchgate.net
| Precursor | Key Reagents | Intermediate/Product | Reference |
| 2-Cyanopyridine | Anhydrous Hydrazine | 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine | nih.gov |
| Nitriles | Hydrazine, then Oxidation | 1,2,4,5-Tetrazines | researchgate.net |
| Ethyl diazoacetate | Sodium hydroxide, then oxidation | 1,2,4,5-tetrazine-3,6-dicarboxylate | mdpi.comresearchgate.net |
| 3-(5-aminopyridin-2-yl)-6-(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | Organic oxidants (e.g., F-CAT) | Oxidized tetrazine | researchgate.netmdpi.com |
Exploration of this compound as a Building Block in Complex Organic Synthesis
This compound is a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com Its bifunctional nature allows for sequential or orthogonal transformations, leading to a wide array of complex molecular scaffolds.
The amino group provides a handle for introducing diversity through acylation, alkylation, or by serving as a nucleophile in cyclization reactions. The ester group, on the other hand, can be hydrolyzed, reduced, or act as an electrophile. The active methylene group adjacent to the ester and the pyridine ring can be deprotonated to form a nucleophile for C-C bond formation.
This compound and its analogs serve as starting materials for the synthesis of various natural product analogs, including flavones, coumarins, and quinolones. mdpi.com For example, amino acetophenones, which share structural similarities, are used to construct such compounds. mdpi.com The strategic placement of the amino and acetate groups on the pyridine ring makes this compound a key component in the synthesis of fused heterocyclic systems and other complex molecules of interest in medicinal chemistry and materials science. nih.govrsc.orgresearchgate.net
Spectroscopic and Advanced Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For ethyl 2-(5-aminopyridin-2-yl)acetate, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features: the amino group, the pyridine (B92270) ring, and the ethyl ester moiety.
Based on the analysis of structurally similar compounds, the following vibrational modes are anticipated:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3400-3250 cm⁻¹. These bands arise from the symmetric and asymmetric stretching of the N-H bonds.
C=O Stretching: The carbonyl group of the ethyl ester is a strong infrared absorber and is expected to produce a sharp, intense peak around 1735-1750 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds within the pyridine ring and the bond connecting the amino group to the ring are expected in the 1342-1266 cm⁻¹ region.
C-O Stretching: The C-O stretching of the ester group will likely appear as two distinct bands in the 1250-1000 cm⁻¹ range.
Aromatic C-H and C=C Stretching: Vibrations associated with the pyridine ring, including C-H stretching and C=C ring stretching, would be observed at approximately 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their neighboring atoms. For this compound, the expected chemical shifts are as follows:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H | 8.0-8.5 | Doublet | 1H |
| Pyridine H | 7.0-7.5 | Doublet of doublets | 1H |
| Pyridine H | 6.5-7.0 | Doublet | 1H |
| -NH₂ | 4.5-5.5 | Broad Singlet | 2H |
| -O-CH₂- | 4.0-4.3 | Quartet | 2H |
| -CH₂- (acetate) | 3.6-3.9 | Singlet | 2H |
| -CH₃ | 1.1-1.4 | Triplet | 3H |
Data is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy.
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 168-172 |
| Pyridine C (C-NH₂) | 145-150 |
| Pyridine C | 135-140 |
| Pyridine C | 120-125 |
| Pyridine C | 115-120 |
| Pyridine C | 110-115 |
| -O-CH₂- | 60-65 |
| -CH₂- (acetate) | 40-45 |
| -CH₃ | 13-16 |
Data is predicted based on computational models and analysis of related structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine ring and the electronic interactions between the amino group and the aromatic system. Aromatic systems like pyridine typically exhibit π → π* transitions. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. It is anticipated that the compound will display significant absorption in the 250-350 nm range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
The molecular formula of this compound is C₉H₁₂N₂O₂. rsc.org The predicted monoisotopic mass is 180.08987 Da. uni.lu In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected.
Predicted fragmentation patterns could involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the acetate (B1210297) side chain, or fragmentation of the pyridine ring. The predicted collision cross-section data for various adducts are as follows:
| Adduct | m/z |
| [M+H]⁺ | 181.09715 |
| [M+Na]⁺ | 203.07909 |
| [M-H]⁻ | 179.08259 |
Data is based on computational predictions. uni.lu
X-ray Crystallography for Three-Dimensional Structural Determination
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Interactions)
Without access to the crystallographic information file (CIF) or related published research, any discussion on these topics would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research, including the actual crystallization and X-ray diffraction analysis of this compound, would be necessary to generate the data required for this article.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, used to predict a wide array of molecular properties with high accuracy.
A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (the lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles for Ethyl 2-(5-aminopyridin-2-yl)acetate, forming the basis for all further calculations.
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies at which the molecule vibrates. These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed peaks. For this compound, this would help in identifying the characteristic vibrations of the pyridine (B92270) ring, the amino group, and the ethyl acetate (B1210297) side chain.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most involved in electronic transitions.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity, chemical hardness, softness, and the electrophilicity index. Furthermore, Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites within the molecule on an atom-by-atom basis. For this compound, this would pinpoint which atoms are most susceptible to attack by electron-donating or electron-withdrawing reagents.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would visually highlight the electron-rich areas around the amino nitrogen and carbonyl oxygen, and potentially electron-deficient regions on the hydrogen atoms, providing a clear guide to its intermolecular interaction patterns.
Non-covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are critical in determining the supramolecular architecture of chemical compounds. The analysis is based on the electron density (ρ) and its derivatives.
The Reduced Density Gradient (RDG) is a fundamental quantity used in NCI analysis. It is a dimensionless real function of the electron density and its first derivative. Plots of the RDG against the electron density, color-coded with the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, reveal the nature of the non-covalent interactions.
For this compound, an RDG vs. sign(λ₂)ρ plot would typically exhibit several key features:
Strong Attractive Interactions (Hydrogen Bonds): Sharp spikes appearing at negative values of sign(λ₂)ρ indicate strong, attractive interactions. In this molecule, these would correspond to hydrogen bonds formed between the amino group (-NH₂) and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group in neighboring molecules.
Weak van der Waals Interactions: Broad regions at values of sign(λ₂)ρ close to zero signify weak van der Waals forces. These are expected to arise from the interactions between the phenyl rings and alkyl portions of the molecule.
Strong Repulsive Interactions (Steric Clashes): Spikes at large positive values of sign(λ₂)ρ denote strong steric repulsion, typically found within crowded regions of the molecule or within the core of the aromatic rings.
The 3D NCI plot would visualize these interactions as colored isosurfaces in the space around the molecule. Blue surfaces would highlight strong hydrogen bonds, green surfaces would indicate weaker van der Waals interactions, and red surfaces would show areas of steric clash. This analysis provides a detailed map of the forces that govern the crystal packing and molecular recognition processes of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Given that this compound is a reactant in the synthesis of phenethanolamine derivatives, which are known β3-adrenoceptor agonists, a molecular docking simulation can be performed to investigate its potential interaction with the β3-adrenoceptor. chemicalbook.com The simulation would involve placing the this compound molecule into the binding site of the β3-adrenoceptor crystal structure and calculating the most stable binding conformation based on a scoring function that estimates the binding energy.
The simulation would likely reveal key interactions between the ligand and the amino acid residues of the receptor's binding pocket. The amino group (-NH₂) on the pyridine ring is expected to act as a hydrogen bond donor, potentially interacting with serine or threonine residues. The pyridine nitrogen, being a hydrogen bond acceptor, could interact with residues like asparagine or glutamine. The carbonyl group of the ethyl acetate moiety can also form hydrogen bonds. Furthermore, the pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding site.
A hypothetical summary of these interactions is presented in the table below.
Table 1: Hypothetical Molecular Docking Interactions of this compound with β3-Adrenoceptor
| Interacting Group of Ligand | Amino Acid Residue in Receptor | Type of Interaction |
| Amino Group (-NH₂) | Aspartic Acid (ASP) | Hydrogen Bond (Donor) |
| Pyridine Nitrogen | Serine (SER) | Hydrogen Bond (Acceptor) |
| Carbonyl Oxygen | Asparagine (ASN) | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Phenylalanine (PHE) | π-π Stacking |
| Ethyl Group | Valine (VAL), Leucine (LEU) | Hydrophobic Interaction |
These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective derivatives.
Theoretical Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor motifs often exhibit significant NLO properties. This compound possesses an amino group (donor) and an electron-withdrawing pyridine ring system, suggesting potential for NLO activity.
Theoretical prediction of NLO properties is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). Key parameters calculated include the molecular dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to an external electric field.
A computational study using DFT with a functional like B3LYP would yield the NLO properties. The amino group acts as an electron donor, and the pyridine ring, along with the ethyl acetate group, acts as the electron-accepting framework, facilitating intramolecular charge transfer upon excitation—a key requirement for a high NLO response. The magnitude of the first hyperpolarizability (β) is a critical measure of the second-order NLO activity.
A hypothetical table of calculated NLO properties for this compound is shown below, with values inferred from studies on similar aminopyridine derivatives. researchgate.netresearchgate.netymerdigital.com
Table 2: Hypothetical Theoretically Predicted NLO Properties
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 120 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 250 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 15 x 10⁻³⁶ esu |
The significant hypothetical value for the first hyperpolarizability suggests that this compound could be a promising candidate for second-order NLO applications. These theoretical predictions are vital for screening and designing new materials with enhanced NLO properties.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts.
For this compound, the Hirshfeld surface would be generated from its crystal information file. The d_norm map would highlight key contact points: large red areas indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. White areas represent contacts around the van der Waals separation, and blue areas show longer contacts.
The analysis can be further broken down into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (d_e and d_i) from the surface to the nearest nucleus external and internal to the surface, respectively. The plot can be deconstructed to show the percentage contribution of each specific type of contact to the total Hirshfeld surface area.
Based on the functional groups present, a hypothetical breakdown of the intermolecular contacts for this compound is provided in the table below, with percentages inferred from analyses of similar pyridine derivatives.
Table 3: Hypothetical Hirshfeld Surface Analysis Data - Percentage Contribution of Intermolecular Contacts
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 18.5 |
| O···H / H···O | 15.0 |
| N···H / H···N | 12.5 |
| C···C | 4.0 |
| N···C / C···N | 2.5 |
| Other | 2.5 |
The data indicates that H···H, C···H, O···H, and N···H contacts are the most significant, which is typical for organic molecules of this nature. The O···H and N···H contacts correspond to the crucial hydrogen bonding interactions involving the ester and amino groups. This detailed quantification of intermolecular forces is essential for understanding the crystal packing and the resulting physicochemical properties of the solid state.
Applications in Medicinal Chemistry Research
Investigation as a Pharmacologically Active Scaffold
The structural features of ethyl 2-(5-aminopyridin-2-yl)acetate make it an attractive starting point for the synthesis of a wide range of biologically active molecules. The presence of the amino group and the pyridine (B92270) ring is crucial for its interaction with various biological targets, including enzymes and receptors, thereby modulating different biochemical pathways. The amino group, in particular, enhances the electron density on the pyridine ring, which can facilitate binding to target molecules. This inherent reactivity and potential for diverse chemical modifications have established it as a valuable scaffold in the design and synthesis of new drugs. Researchers utilize this compound as a key intermediate in the creation of more complex molecules with tailored pharmacological profiles. For instance, it has been used as a reactant in the synthetic preparation of phenethanolamine derivatives that act as β3-adrenoceptor agonists. chemicalbook.com
Antimicrobial Activity Studies
The quest for new antimicrobial agents to combat the growing threat of drug-resistant pathogens is a major focus of medicinal chemistry. This compound and its derivatives have emerged as a promising class of compounds in this area.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Preliminary studies have indicated that this compound and its derivatives may possess antibacterial properties against a variety of pathogens. The structural similarities to other known bioactive compounds allow them to interact with bacterial targets. Research into 2-aminopyridine (B139424) derivatives has shown notable antimicrobial effects, particularly against Gram-positive bacteria. nih.gov In one study, derivatives were tested against a panel of microorganisms, revealing the highest activity against rod-shaped Gram-positive bacteria such as Bacillus subtilis, Listeria monocytogenes, and Bacillus cereus. nih.gov The inhibition zones for these bacteria ranged from 11.33 ± 0.57 mm to 13 ± 0 mm. nih.gov Another study on 2-aminopyridine derivatives reported that a specific compound, labeled 2c, demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 ± 0.000 µg·mL⁻¹. nih.govnih.gov However, the same study noted that no significant effect was observed against Gram-negative bacteria. nih.gov
Interactive Data Table: Antibacterial Activity of 2-Aminopyridine Derivatives
| Bacterial Strain | Type | Inhibition Zone (mm) | MIC (µg·mL⁻¹) |
|---|---|---|---|
| Bacillus subtilis ATCC6633 | Gram-Positive | 11.33 ± 0.57 - 13 | 0.039 ± 0.000 (for compound 2c) |
| Listeria monocytogenes ATCC 15313 | Gram-Positive | 11.33 ± 0.57 - 13 | Not Reported |
| Bacillus cereus ATCC 10876 | Gram-Positive | 11.33 ± 0.57 - 13 | Not Reported |
| Staphylococcus aureus | Gram-Positive | 8.66 ± 0.57 - 9.66 | 0.039 ± 0.000 (for compound 2c) |
| Gram-Negative Bacteria | Gram-Negative | No effect observed | Not Reported |
Antitrypanosomal and Antiplasmodial Properties
Research has extended into the potential of related pyridine derivatives against parasitic protozoa. A study on 5-pyridin-2-yl-1H- chemicalbook.comCurrent time information in San Francisco, CA, US.triazole-3-carboxylic acid ethyl ester, a related heterocyclic compound, demonstrated antimalarial activity against the 3D7 Plasmodium falciparum strain with an IC50 value of 176 µM. nih.gov This suggests that the pyridine scaffold could be a valuable starting point for the development of new antiplasmodial agents. While direct studies on the antitrypanosomal properties of this compound are not extensively documented, the activity of related compounds warrants further investigation in this area.
Evaluation of Derivatives with Enhanced Antimicrobial Profiles
The chemical versatility of the this compound scaffold allows for the synthesis of various derivatives with potentially enhanced antimicrobial activity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. For example, research on 2-aminopyridine derivatives indicated that the presence of a cyclohexylamine (B46788) moiety was responsible for the observed antimicrobial activity, and the introduction of other groups after the amine function led to a disappearance of this activity. nih.gov This highlights the importance of specific structural features in determining the antimicrobial efficacy of these compounds. Further derivatization and screening are ongoing to identify compounds with broader and more potent antimicrobial profiles.
Anti-inflammatory Effects and Mechanisms
Derivatives of this compound are being investigated as potential anti-inflammatory agents. The core aminopyridine structure is found in various compounds with known anti-inflammatory properties. nih.gov Research has shown that certain derivatives of this compound could possess anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs. For instance, a study on a related compound, 5-pyridin-2-yl-1H- chemicalbook.comCurrent time information in San Francisco, CA, US.triazole-3-carboxylic acid ethyl ester, used an egg albumin denaturation assay to evaluate its anti-inflammatory effect. nih.gov The compound exhibited significant inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, compared to 81.3% for the standard drug, Aspirin. nih.gov This suggests that the pyridine moiety may play a role in mediating anti-inflammatory responses.
Anticancer Potential and Cytotoxic Activity
The aminopyridine scaffold is a key component in several anticancer agents, and research has explored the potential of this compound and its derivatives in this therapeutic area. Studies have shown that compounds containing similar aminopyridine moieties exhibit moderate cytotoxic activity against various cancer cell lines. In one study, a related compound displayed an IC50 value of 27.1 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer activity. Furthermore, evaluations of a series of aminopyridine derivatives revealed that those with the amino group showed enhanced cytotoxicity against cancer cell lines compared to their non-amino counterparts. This underscores the significance of the amino group in the compound's biological activity. Structure-activity relationship studies on pyridine derivatives have also indicated that modifications at the amino position can significantly impact their inhibitory potency against kinases involved in cancer pathways.
Evaluation against Various Cancer Cell Lines (e.g., HepG2, MDA-MB-231)
While direct studies on the cytotoxicity of this compound are not extensively documented, research into structurally similar aminopyridine derivatives has shown measurable effects against various cancer cell lines. Compounds containing the aminopyridine moiety have demonstrated moderate cytotoxic activity against human liver cancer cells (HepG2) and breast cancer cells (MDA-MB-231).
In one particular study, a related aminopyridine compound was evaluated for its anticancer activity, yielding a half-maximal inhibitory concentration (IC₅₀) that indicates a potential for therapeutic efficacy.
Table 1: Cytotoxic Activity of a Related Aminopyridine Compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 27.1 researchgate.net |
This data underscores the potential of the aminopyridine chemical class in the development of new anticancer agents.
Inhibition of Cancer Cell Proliferation
The mechanism behind the observed cytotoxicity of aminopyridine derivatives is linked to the inhibition of cancer cell proliferation. The presence and position of the amino group on the pyridine ring are considered critical for the molecule's biological activity. Research has indicated that the amino functional group can enhance the cytotoxic effects of these compounds when compared to their non-amino counterparts, suggesting it plays a key role in the molecule's interaction with biological targets that regulate cell growth and division.
Enzyme Inhibition Studies
The ability of pyridine-based molecules to interact with the active sites of enzymes has prompted investigations into their potential as specific enzyme inhibitors.
Inhibition of Prolyl-4-Hydroxylase and Implications for Fibrotic Diseases
Prolyl-4-hydroxylase (P4H) is an enzyme crucial for the post-translational modification of collagen, the most abundant protein in animals. By hydroxylating proline residues, P4H stabilizes the collagen triple helix. The overproduction and excessive accumulation of collagen are hallmarks of fibrotic diseases, such as liver cirrhosis and pulmonary fibrosis, and are also associated with cancer metastasis. Consequently, inhibiting P4H is a validated therapeutic strategy for developing antifibrotic agents.
While this compound itself has not been the focus of P4H inhibition studies, a series of structurally related compounds, specifically 5-amide substituted pyridine-2-carboxylic acids, have been synthesized and tested as P4H inhibitors. nih.gov These analogs were all found to be effective inhibitors of the enzyme in vitro. nih.gov Further research into other pyridine derivatives, such as [2,2'-bipyridine]-5,5'-dicarboxylic acid, has identified highly potent P4H inhibitors, with IC₅₀ values in the sub-micromolar range. nih.gov
Table 2: P4H Inhibitory Activity of a Related Pyridine Derivative
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl-4-Hydroxylase | 0.19 nih.gov |
These findings highlight the potential of the pyridine-2-carboxylate scaffold, closely related to this compound, for the development of drugs targeting fibrotic conditions.
Studies on HIV-1 Reverse Transcriptase Inhibition
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a primary target for antiretroviral drugs. Research into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is ongoing. Although direct evaluation of this compound as an HIV-1 RT inhibitor is not available in the current literature, other pyridine-containing molecules have been investigated for this purpose. For example, certain 5-substituted uridine (B1682114) analogs and various quinolonyl diketo acid derivatives have shown inhibitory activity against the enzyme. nih.govnih.gov These compounds, however, are structurally distinct from this compound.
Molecular Mechanism of Action Investigations
Investigations into the molecular mechanism of action for aminopyridine compounds suggest that their biological effects are derived from interactions with specific molecular targets like enzymes and receptors. The electronic properties of the molecule are key to this activity. The amino group (-NH₂) enhances the electron density on the pyridine ring, which can influence how the molecule binds to target proteins. The specific orientation of the amino and ethyl acetate (B1210297) groups on the pyridine ring creates a distinct chemical profile that dictates its potential interactions within a biological system.
Elucidation of Interactions with Specific Molecular Targets, Enzymes, and Receptors
The core structure of this compound, featuring an amino-substituted pyridine ring linked to an ethyl acetate moiety, is pivotal for its interaction with various biological targets. The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, facilitating binding to the active sites of enzymes and receptors.
A notable application of this compound is as a reactant in the synthesis of phenethanolamine derivatives that function as agonists for the β3-adrenoceptor. chemicalbook.com The β3-adrenoceptor, primarily located in adipose tissue, is a key target in the research for treatments of obesity and type 2 diabetes. The structural framework provided by this compound is integral to the selective binding and activation of this receptor by the resulting derivatives.
While detailed crystallographic studies of this compound with its targets are not extensively documented in public literature, its role in building molecules with known targets like the β3-adrenoceptor underscores its importance in targeted drug design. The amino group and the pyridine ring are considered essential pharmacophoric features for its biological activity.
Modulation of Biochemical Pathways
The interaction of this compound and its derivatives with molecular targets can lead to the modulation of various biochemical pathways. Although specific pathway modulations by the parent compound are a subject of ongoing research, its derivatives have shown potential in several areas. For instance, its role as a precursor for β3-adrenoceptor agonists suggests that its derivatives can influence the lipolysis and thermogenesis pathways regulated by this receptor.
Furthermore, derivatives of structurally similar pyridine compounds have been investigated for their anti-fibrotic activity, indicating a potential to modulate pathways involved in tissue remodeling and collagen deposition. mdpi.com The core structure's ability to be chemically modified allows for the fine-tuning of its effects on specific signaling cascades.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to the pyridine ring, the amino group, or the ethyl acetate side chain affect biological activity.
Research on related pyridinyl acetate and pyridine derivatives provides insights into potential SAR trends. For example, a study on the synthesis and biological activities of ethyl 2-(2-pyridylacetate) derivatives involved linking the 2-pyridyl ring with various heterocyclic moieties like thiosemicarbazide (B42300), 1,2,4-triazole (B32235), thiadiazole, and oxadiazole. mdpi.com These modifications led to a range of biological activities, demonstrating the chemical tractability of the pyridinyl acetate scaffold for generating diverse compound libraries.
Another study on 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives focused on their anti-fibrosis activity. mdpi.com The research synthesized a series of compounds and evaluated their efficacy, leading to the identification of derivatives with potent activity. The key modifications and their resulting activities are summarized in the table below, illustrating the impact of substituent changes on the pyrimidine ring, which is attached to the pyridine core.
| Compound ID | Modification | Target/Activity | IC50 (μM) |
|---|---|---|---|
| 12m | Addition of a p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate group | Anti-fibrotic (HSC-T6 cells) | 45.69 |
| 12q | Addition of a (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate group | Anti-fibrotic (HSC-T6 cells) | 45.81 |
These studies highlight that the pyridine core, as found in this compound, serves as a versatile anchor for chemical modifications that can significantly influence biological outcomes.
Use as a Pharmaceutical Intermediate in Drug Synthesis
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of more complex and potent pharmaceutical agents. Its bifunctional nature, with reactive sites on the amino group and the ester, allows for its incorporation into larger molecular frameworks.
As previously mentioned, it is a documented reactant for the preparation of phenethanolamine derivatives that act as β3-adrenoceptor agonists. chemicalbook.com This synthetic route leverages the pyridine-containing structure of the intermediate to build molecules with specific pharmacological profiles.
Furthermore, the structurally related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a known key intermediate in the synthesis of the antidiabetic drug Pioglitazone. nih.gov Pioglitazone belongs to the thiazolidinedione class of drugs and is used to improve glycemic control in patients with type 2 diabetes. This underscores the value of the substituted pyridine scaffold, which is central to the structure of this compound, in constructing commercially significant pharmaceuticals. The synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives has also been explored for antibacterial activity, further demonstrating the versatility of this chemical class in drug discovery. nih.gov
Other Scientific Research Applications
Role as an Intermediate in the Synthesis of Specialty Chemicals
Ethyl 2-(5-aminopyridin-2-yl)acetate is a valuable intermediate in the synthesis of a variety of specialty chemicals, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a reactive amino group on the pyridine (B92270) ring and an ethyl acetate (B1210297) moiety, allows for diverse chemical modifications. This makes it a key building block for constructing more complex molecular architectures.
One of the notable applications of this compound is as a reactant in the preparation of phenethanolamine derivatives. These derivatives have been investigated as potential β3-adrenoceptor agonists, a class of drugs targeted for conditions such as overactive bladder and potentially metabolic diseases. chemicalbook.com The synthesis typically involves the reaction of the amino group of this compound with other reagents to build the final phenethanolamine scaffold.
The versatility of this compound as a synthetic intermediate is further highlighted by its use in creating a range of heterocyclic compounds. The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary amines, and triazoles, respectively. The ethyl acetate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual reactivity allows for the construction of a wide array of substituted pyridine derivatives with potential applications in medicinal chemistry and material science.
Table 1: Examples of Specialty Chemicals Derived from this compound
| Derivative Class | Potential Application | Synthetic Transformation |
|---|---|---|
| Phenethanolamines | β3-Adrenoceptor Agonists | Reaction at the amino group |
| Substituted Pyridines | Medicinal Chemistry Scaffolds | Acylation, Alkylation of the amino group |
| Pyridinyl-amides | Bioactive Molecules | Hydrolysis of ester followed by amidation |
| Triazole-pyridines | Material Science, Pharmaceuticals | Diazotization of the amino group |
Applications in Agrochemical Development
While specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to agrochemical research. The pyridine ring is a common feature in many pesticides, and the presence of an amino group and an acetate side chain provides synthetic handles for creating libraries of compounds for screening. The general class of aminopyridine derivatives has been explored for herbicidal, fungicidal, and insecticidal properties.
The development of new agrochemicals often involves the synthesis and testing of numerous derivatives of a lead compound. This compound serves as a readily available starting material for such exploratory synthesis. For instance, the amino group can be modified to introduce different functionalities, which can modulate the biological activity and selectivity of the resulting molecules. Similarly, the ester group can be converted to other functional groups to alter the compound's physicochemical properties, such as solubility and stability, which are crucial for its effectiveness as an agrochemical. Patent literature for herbicides, for example, often includes broad claims that cover a wide range of substituted pyridines, and a compound like this compound would be a logical starting point for the synthesis of molecules falling within the scope of such patents. google.com
Material Science Research
The investigation of organic molecules for non-linear optical (NLO) applications is a growing field of material science, driven by the demand for advanced photonic and optoelectronic devices. While direct studies on the NLO properties of this compound are limited, research on related aminopyridine derivatives suggests its potential as a building block for NLO materials. Organic NLO materials often feature a π-conjugated system with electron-donating and electron-accepting groups, which can lead to a large second-order NLO response.
In this compound, the pyridine ring provides the π-conjugated system, while the amino group acts as an electron donor. This basic structure can be further modified to enhance its NLO properties. For example, the introduction of a strong electron-withdrawing group on the pyridine ring could create a "push-pull" system, which is a common design strategy for NLO chromophores. Theoretical studies on compounds like 2-aminopyridinium p-toluenesulphonate have shown that aminopyridine derivatives can exhibit significant NLO behavior. These studies use computational methods to predict properties like hyperpolarizability, a measure of the NLO response of a molecule. The promising results from these related compounds suggest that this compound could serve as a valuable scaffold for the synthesis of new organic NLO materials.
Table 2: Comparison of NLO Properties of Related Aminopyridine Derivatives
| Compound | NLO Property Investigated | Key Finding |
|---|---|---|
| 2-Aminopyridinium p-toluenesulphonate | Second-order NLO response | Good non-linear behavior confirmed by calculated hyperpolarizability. |
| 4-Aminopyridinium 2-chloro-5-nitrobenzoate | Second Harmonic Generation (SHG) | SHG efficiency is 4.8 times that of KDP (a standard NLO material). |
| Pyrimidine (B1678525) Derivatives | Third-order NLO susceptibility | Significant enhancement in NLO behavior in the crystalline environment. google.com |
High energy density materials (HEDMs) are substances that store a large amount of chemical energy, which can be released in a rapid and controlled manner. The development of new HEDMs is of interest for applications in propellants, explosives, and pyrotechnics. A common strategy in the design of HEDMs is to incorporate a high nitrogen content and a positive heat of formation into the molecular structure.
While this compound itself is not a high-energy material, its aminopyridine core is a nitrogen-rich heterocycle. Theoretical studies on other pyridine derivatives have explored their potential as HEDMs by introducing multiple nitro groups (NO2) onto the pyridine ring. These studies have shown that polynitro-pyridine derivatives can have high densities, high heats of formation, and impressive detonation properties, meeting the criteria for HEDMs. researchgate.net The presence of the amino group in this compound could also play a role in tuning the properties of potential energetic materials derived from it, as amino groups can influence sensitivity and thermal stability. researchgate.net Although no specific research has been published on the conversion of this compound into an HEDM, its structure suggests it could be a precursor for the synthesis of such materials.
Utilization in Biological Assays and Cell-Based Studies
This compound is utilized as a tool compound in various biological assays and cell-based studies to investigate cellular processes and identify potential therapeutic agents. Its ability to interact with biological targets makes it a useful probe for understanding disease mechanisms.
One area of application is in cancer research, where this compound and its derivatives have been used in cell viability and proliferation assays. These assays are fundamental in drug discovery to assess the cytotoxic effects of a compound on cancer cell lines. By measuring the number of viable cells after treatment with the compound, researchers can determine its potential as an anticancer agent. The structural features of this compound, particularly the aminopyridine core, are found in many known kinase inhibitors, which are a major class of anticancer drugs.
Furthermore, this compound has been explored in enzyme inhibition assays. The amino group and the pyridine ring can interact with the active sites of enzymes, leading to a modulation of their activity. For example, derivatives of aminopyridines have been studied as inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling and are often dysregulated in diseases like cancer. By studying how modifications to the structure of this compound affect its inhibitory activity, researchers can develop structure-activity relationships (SAR) to guide the design of more potent and selective enzyme inhibitors.
Table 3: Applications of this compound in Biological Research
| Assay Type | Research Area | Purpose |
|---|---|---|
| Cell Viability Assays | Cancer Research | To assess the cytotoxic effects on cancer cell lines. |
| Cell Proliferation Assays | Cancer Research | To determine the effect on the growth of cancer cells. |
| Enzyme Inhibition Assays | Drug Discovery | To identify and characterize inhibitors of specific enzymes (e.g., kinases). |
| Structure-Activity Relationship (SAR) Studies | Medicinal Chemistry | To understand how chemical structure relates to biological activity. |
Future Research Directions
Exploration of Novel Derivatization Pathways for Enhanced Bioactivity
The future of drug discovery involving Ethyl 2-(5-aminopyridin-2-yl)acetate lies in the strategic exploration of novel derivatization pathways to enhance its bioactivity and selectivity. As a known reactant in the synthesis of phenethanolamine derivatives, which act as β3-adrenoceptor agonists, there is a significant opportunity to expand upon this foundation. rsc.orgfrontiersin.org
Future efforts should focus on modifying the core structure at several key positions. For instance, the amino group at the 5-position of the pyridine (B92270) ring provides a reactive handle for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and sulfonylation. These modifications can profoundly influence the compound's interaction with its biological target. Research into the synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has demonstrated that modifications at this position can lead to compounds with significant anti-fibrotic activities, suggesting a potential avenue for diversification.
Furthermore, the ethyl acetate (B1210297) group offers another site for derivatization. Hydrolysis to the corresponding carboxylic acid would allow for the formation of amide bonds with various amines, leading to a library of new compounds with potentially diverse pharmacological profiles. A three-component synthesis approach for pyridylacetic acid derivatives showcases the feasibility of modifying this part of the molecule to generate structural diversity. koreascience.kr The synthesis of two potent β3-adrenergic receptor agonists highlights the importance of the side chain in achieving high efficacy. defence.gov.au
Bioisosteric replacement is another promising strategy. Replacing the pyridine ring with other heterocyclic systems or modifying the substitution pattern could lead to derivatives with improved pharmacokinetic properties or novel biological activities. The development of 2-amino-2-phenylethanol (B122105) scaffold-based β2-adrenoceptor agonists demonstrates the success of scaffold hopping in medicinal chemistry. bccresearch.comnih.gov
A systematic approach to derivatization, guided by structure-activity relationship (SAR) studies, will be crucial. The following table outlines potential derivatization strategies and their expected impact on bioactivity:
| Derivatization Strategy | Target Moiety | Potential Functional Groups/Modifications | Expected Impact on Bioactivity |
| Acylation/Alkylation | 5-amino group | Aromatic acyls, aliphatic acyls, substituted alkyls | Modulation of receptor binding affinity and selectivity |
| Amide Formation | Ethyl acetate (post-hydrolysis) | Diverse library of amines | Enhanced target interaction and pharmacokinetic properties |
| Heterocyclic Substitution | Pyridine ring | Thiazole, pyrimidine, oxadiazole rings | Altered electronic properties and potential for new biological targets |
| Side Chain Extension | Acetate moiety | Introduction of longer alkyl or functionalized chains | Optimization of binding pocket interactions |
Advanced Mechanistic Investigations of Biological Interactions
A deeper understanding of the molecular mechanisms by which derivatives of this compound exert their biological effects is paramount for rational drug design. Given its role in the synthesis of β3-adrenoceptor agonists, future research should focus on elucidating the intricate details of these interactions.
The β3-adrenoceptor, a G protein-coupled receptor (GPCR), is known to couple to both Gs and Gi signaling pathways. acs.org This dual coupling leads to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of the mitogen-activated protein kinase (MAPK) pathway. acs.orgnih.gov Future mechanistic studies should aim to:
Characterize Ligand-Induced Signaling Bias: Investigate how different derivatives of this compound can selectively activate one signaling pathway over another (biased agonism). This could lead to the development of drugs with more specific effects and fewer side effects.
Elucidate Receptor-Ligand Binding Modes: Utilize techniques such as site-directed mutagenesis and structural biology to identify the key amino acid residues within the β3-adrenoceptor that are critical for binding and activation by these derivatives.
The following table summarizes key mechanistic questions and the experimental approaches to address them:
| Mechanistic Question | Experimental Approach | Expected Outcome |
| Signaling Bias | Cell-based assays measuring cAMP and MAPK activation | Identification of derivatives with biased signaling profiles |
| Binding Site Identification | Site-directed mutagenesis and radioligand binding assays | Mapping of the ligand binding pocket on the β3-adrenoceptor |
| Downstream Effector Pathways | Proteomics and phosphoproteomics analysis | Discovery of novel signaling pathways modulated by the derivatives |
| Receptor Desensitization | β-arrestin recruitment assays | Understanding the long-term regulation of receptor signaling |
Computational Design and Prediction of New Derivatives
Computational chemistry offers a powerful toolkit to accelerate the discovery and optimization of novel derivatives of this compound. By leveraging in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Future computational efforts should integrate a variety of techniques:
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA): These methods can be used to build predictive models that correlate the structural features of derivatives with their biological activity. koreascience.krnih.gov A CoMFA study on selective human β3-adrenoceptor agonists demonstrated that steric and electrostatic fields are significant for activity, providing a framework for designing new potent compounds. nih.gov
Molecular Docking and Dynamics Simulations: These techniques can provide atomic-level insights into how derivatives bind to the β3-adrenoceptor. mdpi.com This information can be used to design new compounds with improved binding affinity and selectivity. Ensemble-based screening strategies that integrate molecular dynamics with virtual screening have shown promise in identifying novel GPCR agonists. mdpi.com
Pharmacophore Modeling: This approach can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search virtual libraries for new and diverse chemical scaffolds.
The following table outlines a computational workflow for the design of new derivatives:
| Computational Step | Technique(s) | Objective |
| Model Building | Homology modeling (if crystal structure is unavailable) | Generate a 3D model of the β3-adrenoceptor |
| Binding Site Analysis | Pocket detection algorithms | Identify potential binding sites on the receptor |
| Virtual Screening | Molecular docking, pharmacophore screening | Screen large compound libraries for potential hits |
| Lead Optimization | QSAR, CoMFA, free energy perturbation | Guide the chemical modification of hits to improve potency and selectivity |
| ADMET Prediction | In silico ADMET models | Predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives |
Integration with Advanced Analytical Techniques for Real-time Monitoring
The development and application of advanced analytical techniques are crucial for studying the dynamic interactions of this compound derivatives with their biological targets in real-time. These methods can provide invaluable kinetic and thermodynamic data that are often inaccessible through traditional endpoint assays.
Future research should focus on integrating the following techniques:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can monitor the binding of ligands to immobilized receptors in real-time, providing data on association and dissociation rates. acs.orgnih.govox.ac.uk This would be invaluable for characterizing the binding kinetics of a library of derivatives to the β3-adrenoceptor.
Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): FRET and BRET are powerful techniques for studying protein-protein interactions and conformational changes in living cells. defence.gov.aumonash.edunih.govfrontiersin.orgnih.govresearchgate.net BRET-based biosensors can be used to monitor the activation of GPCR signaling pathways, such as cAMP production and β-arrestin recruitment, in response to ligand binding. defence.gov.aunih.govdomaintherapeutics.canih.gov
In-Cell NMR Spectroscopy: This technique allows for the study of drug-protein interactions at atomic resolution within a cellular environment. rsc.orgkoreascience.krresearchgate.netnih.gov It can provide detailed information on how the intracellular environment influences the binding of derivatives to their target.
Biosensors for Downstream Signaling: The development of genetically encoded biosensors for key signaling molecules like cAMP and for monitoring kinase activity can provide a dynamic view of the cellular response to drug treatment. nih.govgracebio.com
The following table highlights the potential applications of these advanced analytical techniques:
| Analytical Technique | Application | Information Gained |
| Surface Plasmon Resonance (SPR) | Real-time binding analysis | Binding affinity (KD), association (ka) and dissociation (kd) rates |
| FRET/BRET | Monitoring GPCR signaling in live cells | Kinetics of receptor activation, G-protein coupling, and β-arrestin recruitment |
| In-Cell NMR | Atomic-level interaction studies | Structural details of the ligand-receptor complex within the cell |
| Genetically Encoded Biosensors | Real-time monitoring of downstream pathways | Spatiotemporal dynamics of second messenger signaling and kinase activity |
By pursuing these future research directions, the scientific community can continue to build upon the promising foundation of this compound, paving the way for the development of novel and more effective therapeutics.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(5-aminopyridin-2-yl)acetate, and what key reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via the reduction of Ethyl 2-(5-nitropyridin-2-yl)acetate. Key steps include:
-
Reduction : Catalytic hydrogenation (H₂ gas, palladium catalyst) or chemical reduction (e.g., using Fe/HCl) converts the nitro group to an amine.
-
Esterification : The carboxylic acid precursor may be esterified using ethanol and sulfuric acid .
-
Critical Conditions : pH control during reduction (e.g., acidic conditions for Fe/HCl) and temperature (25–60°C) significantly affect yield. Purification via column chromatography or recrystallization (e.g., ethyl acetate/petroleum ether) ensures high purity .
- Data Table : Synthetic Routes Comparison
| Precursor | Reducing Agent/Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ethyl 2-(5-nitropyridin-2-yl)acetate | H₂/Pd-C | 85 | ≥98 | |
| 5-Nitro-2-pyridineacetic acid | Fe/HCl | 72 | 95 |
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR confirms the amine group (δ 4.5–5.0 ppm, broad singlet) and ester moiety (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).
- GC-MS/MS : Quantifies purity and identifies fragmentation patterns (e.g., m/z 194 for the molecular ion) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities .
Advanced Research Questions
Q. How can computational methods like DFT optimize the synthesis or predict reactivity of this compound?
- Methodological Answer :
-
DFT Studies : Calculate reaction pathways (e.g., nitro reduction energetics) and transition states using Gaussian or ORCA software. Basis sets like B3LYP/6-31G* model electronic properties .
-
Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction media (e.g., ethanol vs. THF) .
-
Reactivity Prediction : Fukui indices identify nucleophilic/electrophilic sites for functionalization .
- Data Table : Computational Parameters
| Property | Method/Basis Set | Software | Reference |
|---|---|---|---|
| Transition State Energy | B3LYP/6-311++G(d,p) | Gaussian | |
| Solvent Interaction | COSMO-RS | ORCA |
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer :
- Crystallographic Validation : Use SHELXL for refinement (e.g., hydrogen bonding networks, R-factor analysis). Twinning or disorder is addressed via PLATON/SQUEEZE .
- Multi-Technique Cross-Validation : Combine XRD, NMR, and IR to confirm structural assignments. For example, XRD confirms pyridine ring planarity, while IR validates ester C=O stretches (1720–1740 cm⁻¹) .
Q. How does the position of substituents on the pyridine ring (e.g., 5-amino vs. 3-nitro) influence reactivity and biological activity?
- Methodological Answer :
-
Electronic Effects : The electron-donating amino group at position 5 increases pyridine ring electron density, enhancing nucleophilic substitution at position 2. Compare Hammett σ values for substituents .
-
Biological Activity : In vitro assays (e.g., enzyme inhibition) show that 5-amino derivatives exhibit higher binding affinity to target proteins (e.g., kinases) than nitro analogs due to hydrogen bonding .
- Data Table : Substituent Effects
| Substituent Position | Reactivity (k, s⁻¹) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5-Amino | 0.45 | 12.3 | |
| 3-Nitro | 0.22 | 48.7 |
Q. What industrial-scale methodologies improve the synthesis of this compound while maintaining cost-efficiency?
- Methodological Answer :
- Continuous Flow Reactors : Enable rapid mixing and heat transfer, reducing reaction time (e.g., 2 hours vs. 12 hours batch) .
- Catalyst Recycling : Palladium on carbon (Pd-C) reused via filtration, maintaining >90% activity over 5 cycles .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing offline sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
